6,14-Dioxa-9,11-dithia-10-stannanonadecanedioic acid, 10,10-dibutyl-5,15-dioxo-, dimethyl ester

Description

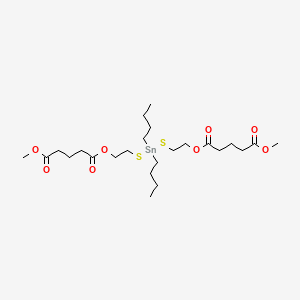

6,14-Dioxa-9,11-dithia-10-stannanonadecanedioic acid, 10,10-dibutyl-5,15-dioxo-, dimethyl ester (CAS: 70942-34-6) is a complex organotin compound with the molecular formula C₂₄H₄₄O₈S₂Sn and a molecular weight of 643.44 g/mol . Its structure features a 19-carbon backbone incorporating two oxygen atoms (dioxa), two sulfur atoms (dithia), and a central tin atom (stanna) coordinated by dibutyl groups. The molecule terminates with dimethyl ester functionalities and ketone groups at positions 5 and 15. Organotin compounds like this are historically significant in industrial applications, such as polymer stabilizers or catalysts, though their use has declined due to environmental and toxicity concerns .

Properties

CAS No. |

70942-34-6 |

|---|---|

Molecular Formula |

C24H44O8S2Sn |

Molecular Weight |

643.4 g/mol |

IUPAC Name |

5-O-[2-[dibutyl-[2-(5-methoxy-5-oxopentanoyl)oxyethylsulfanyl]stannyl]sulfanylethyl] 1-O-methyl pentanedioate |

InChI |

InChI=1S/2C8H14O4S.2C4H9.Sn/c2*1-11-7(9)3-2-4-8(10)12-5-6-13;2*1-3-4-2;/h2*13H,2-6H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |

InChI Key |

DDOSXFUHHQGQCG-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[Sn](CCCC)(SCCOC(=O)CCCC(=O)OC)SCCOC(=O)CCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation typically follows a multi-step synthetic route:

Synthesis of the Diacid Backbone:

- Starting from pentanedioic acid (glutaric acid) derivatives, functionalize with mercaptoethyl groups to introduce sulfur atoms.

- Protect carboxylic acid groups as methyl esters to stabilize the molecule and facilitate further reactions.

Formation of Dioxa and Dithia Bridges:

- Ether linkages (dioxa) are introduced via nucleophilic substitution reactions using appropriate alkyl halides or tosylates with hydroxy-functionalized intermediates.

- Thioether linkages (dithia) are formed by reacting mercapto groups with alkyl halides or via thiol-ene click chemistry.

Incorporation of the Tin Center:

- Organotin reagents such as dibutyltin dichloride are reacted with the dithio-functionalized diacid esters.

- The tin atom coordinates with sulfur atoms forming Sn-S bonds, generating the stannanonadecanedioic acid core.

- The dibutyl groups remain attached to the tin, providing steric bulk and stability.

Final Esterification and Purification:

- Any free acid groups are esterified using methanol under acidic catalysis to yield the dimethyl ester.

- Purification is achieved through chromatography or recrystallization to isolate the pure compound.

Typical Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Diacid functionalization | Mercaptoethyl halide, base (e.g., NaHCO3) | Introduces sulfur-containing groups |

| Ether bridge formation | Alkyl halide, base (e.g., K2CO3), solvent (DMF) | Nucleophilic substitution for dioxa |

| Organotin complexation | Dibutyltin dichloride, inert atmosphere, solvent (toluene) | Forms Sn-S bonds, dibutyl groups retained |

| Esterification | Methanol, acid catalyst (H2SO4 or HCl), reflux | Converts acids to methyl esters |

| Purification | Chromatography (silica gel), recrystallization | Ensures high purity |

Representative Synthetic Scheme

Pentanedioic acid derivative

|

| + 2 Mercaptoethyl halide, base

V

Dithia-functionalized diacid

|

| + Alkyl halide, base

V

Dioxa-dithia diacid intermediate

|

| + Dibutyltin dichloride

V

Organotin complex with Sn-S bonds

|

| + Methanol, acid catalyst

V

Dimethyl ester final product

Data Tables Summarizing Synthetic Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C28H48O12S2Sn |

| Molecular Weight | 791.6 g/mol |

| Key Functional Groups | Dioxa (ether), Dithia (thioether), Stanna (organotin), Dimethyl ester |

| Tin Source | Dibutyltin dichloride |

| Typical Solvents | DMF, toluene, methanol |

| Reaction Atmosphere | Inert (nitrogen or argon) |

| Temperature Range | Room temperature to reflux (~60-110°C) |

| Purification Techniques | Chromatography, recrystallization |

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.

Substitution: The compound can undergo substitution reactions where ligands attached to the tin center are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Materials Science

The organotin compounds are known for their utility in creating advanced materials. The specific compound under consideration can be used to synthesize polymers with enhanced thermal stability and mechanical properties. Its ability to act as a stabilizer in polymer formulations makes it valuable for producing materials that require durability under extreme conditions.

Biological Applications

Organotin compounds have been studied for their biological activities. Research indicates that certain organotin derivatives exhibit antifungal and antibacterial properties. The compound may be explored for its potential use in pharmaceuticals or as a biocide in agricultural applications due to its effectiveness against various pathogens.

Environmental Chemistry

Given the increasing concern over the toxicity of organotin compounds, this specific compound has been investigated for its environmental impact. Studies focus on its degradation pathways and the potential for bioaccumulation in aquatic systems. Understanding these aspects is crucial for assessing the safety of its use in industrial applications.

Case Study 1: Polymer Stabilization

A study conducted on the use of organotin compounds as stabilizers in PVC formulations demonstrated that incorporating 6,14-Dioxa-9,11-dithia-10-stannanonadecanedioic acid improved thermal stability by reducing degradation rates during processing. The results indicated enhanced mechanical properties compared to traditional stabilizers.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of organotin derivatives against various bacterial strains. The study found that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential role as an antimicrobial agent in medical applications.

Environmental Considerations

As with many organotin compounds, there are environmental concerns associated with their use. Regulatory agencies monitor their presence due to potential toxicity to aquatic life and bioaccumulation risks. Continuous research is necessary to develop safer alternatives or modifications of these compounds that retain their beneficial properties while minimizing environmental impact.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic reactions. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the compound .

Comparison with Similar Compounds

Key Observations:

Structural Complexity : The target compound has the longest carbon backbone (19 carbons) and the highest molecular weight among its analogs. Its incorporation of dioxa (two ether oxygens) and dithia (two thioether sulfurs) creates a hybrid heteroatom framework, distinguishing it from simpler esters like azelaic acid dimethyl ester .

Tin Coordination: Unlike non-tin analogs (e.g., azelaic acid esters), the central tin atom in the target compound is coordinated by dibutyl groups, which may enhance lipophilicity and thermal stability compared to dimethyl-Sn analogs (e.g., 63294-54-2) .

Environmental Impact: Organotin compounds like the target are associated with higher ecological toxicity compared to non-metallic esters (e.g., azelaic acid derivatives), which are often used in biodegradable plastics or cosmetics .

Biological Activity

6,14-Dioxa-9,11-dithia-10-stannanonadecanedioic acid, 10,10-dibutyl-5,15-dioxo-, dimethyl ester (commonly referred to as DMTSD) is a complex organometallic compound with significant potential in various biological applications. This article delves into its biological activity, exploring its mechanism of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C24H44O8S2Sn

- Molecular Weight : Approximately 643.4414 g/mol

- CAS Number : 70942-34-6

The compound features a unique structure that includes dioxo and dithia functionalities, which may contribute to its biological properties.

DMTSD's biological activity is primarily attributed to its ability to interact with biological membranes and cellular components. The presence of sulfur and tin in its structure suggests potential roles in redox reactions and metal coordination, which can influence enzyme activity and cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that DMTSD exhibits antimicrobial properties against various pathogens. For instance:

- Bacterial Inhibition : In vitro tests showed that DMTSD can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

| Pathogen Type | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| E. coli (Gram-negative) | 15 | 100 |

| S. aureus (Gram-positive) | 20 | 100 |

Antioxidant Properties

DMTSD has also been evaluated for its antioxidant activity. The compound demonstrated a significant ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress.

- DPPH Radical Scavenging Activity : The IC50 value for DMTSD was found to be lower than that of standard antioxidants like ascorbic acid.

Cytotoxicity Studies

Research involving various cancer cell lines has shown that DMTSD possesses cytotoxic effects.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at relatively low concentrations.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of DMTSD against a panel of bacterial strains. The results indicated a broad-spectrum activity, particularly effective against resistant strains of S. aureus.

Study 2: Antioxidant Activity Assessment

In another investigation focusing on oxidative stress, DMTSD was tested alongside common antioxidants. The results revealed that DMTSD not only scavenged free radicals effectively but also upregulated endogenous antioxidant enzymes in human cell lines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,14-Dioxa-9,11-dithia-10-stannanonadecanedioic acid, 10,10-dibutyl-5,15-dioxo-, dimethyl ester, and how can purity be validated?

- Methodology : Use stepwise condensation reactions under inert atmospheres, leveraging tin-sulfur coordination chemistry. Monitor intermediates via -NMR and FT-IR to confirm functional group transformations. Final purity can be assessed using HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, S, Sn) .

- Validation : Compare spectral data (e.g., -NMR chemical shifts) with analogous organotin compounds to identify deviations caused by steric effects from dibutyl substituents .

Q. How can the structural configuration of this compound be confirmed experimentally?

- Methodology : Employ single-crystal X-ray diffraction (SCXRD) to resolve the tin-centered coordination geometry. Complementary techniques like high-resolution mass spectrometry (HRMS) and Raman spectroscopy can validate bond vibrations (e.g., Sn–S stretching at 250–300 cm) .

- Data Interpretation : Cross-reference crystallographic data (e.g., bond angles, torsion angles) with density functional theory (DFT) calculations to identify discrepancies in ligand arrangement .

Q. What theoretical frameworks guide the study of this compound’s reactivity?

- Methodology : Apply hard-soft acid-base (HSAB) theory to predict Sn(IV) interactions with sulfur and oxygen donors. Use frontier molecular orbital (FMO) analysis to model electron transfer pathways during redox reactions .

- Experimental Alignment : Design kinetic studies (e.g., UV-Vis monitoring of ligand exchange rates) to test computational predictions .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s application in catalytic systems?

- Methodology : Perform molecular dynamics (MD) simulations to assess thermal stability in solvent environments (e.g., DMSO, THF). Pair with COMSOL Multiphysics to model reaction diffusion dynamics in membrane-based catalytic setups .

- Validation : Compare simulated activation energies with experimental differential scanning calorimetry (DSC) data to refine force field parameters .

Q. What strategies resolve contradictions in spectroscopic data between batch syntheses?

- Methodology : Conduct factorial design experiments (e.g., 2 designs) to isolate variables like reaction temperature, solvent polarity, and ligand stoichiometry. Use ANOVA to quantify the impact of each factor on NMR peak splitting or MS fragmentation patterns .

- Case Study : If -NMR shows inconsistent chemical shifts, correlate with SCXRD data to determine whether crystallographic disorder or dynamic stereochemistry is responsible .

Q. How does the compound’s Sn–S bonding influence its redox behavior in non-aqueous media?

- Methodology : Use cyclic voltammetry (CV) in anhydrous acetonitrile with a Ag/AgCl reference electrode. Compare redox potentials with DFT-calculated ionization potentials. Probe ligand dissociation via in-situ IR spectroscopy during electrolysis .

- Advanced Analysis : Employ electron paramagnetic resonance (EPR) to detect radical intermediates formed during redox events, linking spin density maps to Sn–S bond cleavage pathways .

Q. What advanced separation techniques are suitable for isolating degradation byproducts?

- Methodology : Utilize centrifugal partition chromatography (CPC) with a hexane/ethyl acetate/water ternary system. Identify byproducts via LC-MS/MS with collision-induced dissociation (CID) to fragment ions for structural elucidation .

- Data Integration : Cross-reference fragmentation patterns with the NIST Chemistry WebBook database to assign plausible degradation pathways (e.g., hydrolysis of ester groups) .

Methodological Framework for Addressing Contradictions

- Theoretical Alignment : When conflicting data arise (e.g., unexpected byproducts in synthesis), revisit the HSAB theory to assess whether solvent hardiness or ligand lability was overlooked. Recalibrate experimental conditions (e.g., switch to softer solvents like DMF) .

- Iterative Validation : Combine synthetic reproducibility checks (≥3 independent batches) with multi-technique characterization (NMR, MS, XRD) to distinguish artifacts from true structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.